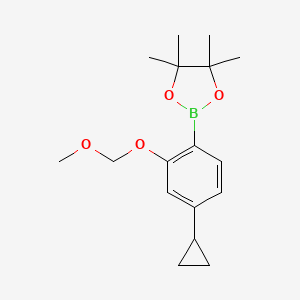![molecular formula C17H15ClN4O3S2 B13936387 2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B13936387.png)
2-{[(4-chlorophenyl)sulfonyl]amino}-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- is a complex organic compound that features a thiazole ring, a sulfonamide group, and a pyridine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the sulfonamide group and the pyridine moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
For example, a novel thiazole derivative can be produced by reacting substituted ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate with potassium carbonate in a mixture of methanol and water . Further treatment and purification steps yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality and high throughput.
化学反应分析
Types of Reactions
5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the sulfonamide group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction can produce thiazolidines.
科学研究应用
5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence
作用机制
The mechanism of action of 5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole structure.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic agent with a thiazole component.
Uniqueness
What sets 5-THIAZOLECARBOXAMIDE, 2-[[(4-CHLOROPHENYL)SULFONYL]AMINO]-4-METHYL-N-(3-PYRIDINYLMETHYL)- apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C17H15ClN4O3S2 |
|---|---|
分子量 |
422.9 g/mol |
IUPAC 名称 |
2-[(4-chlorophenyl)sulfonylamino]-4-methyl-N-(pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C17H15ClN4O3S2/c1-11-15(16(23)20-10-12-3-2-8-19-9-12)26-17(21-11)22-27(24,25)14-6-4-13(18)5-7-14/h2-9H,10H2,1H3,(H,20,23)(H,21,22) |
InChI 键 |
HIKZXZGLMKBDKU-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NCC3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


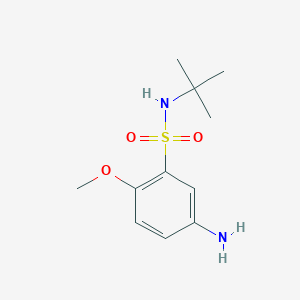
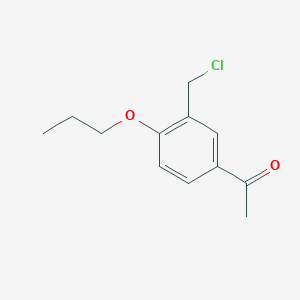
![2-[2-[2-(2,6-Dioxo-3-piperidyl)-1,3-dioxo-isoindolin-5-yl]oxyethoxy]acetaldehyde](/img/structure/B13936321.png)
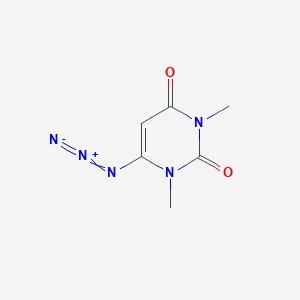

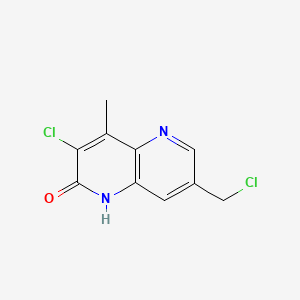
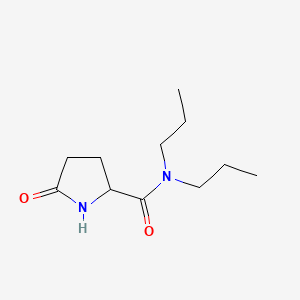
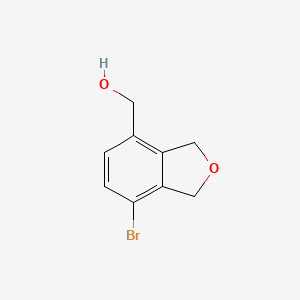
![Benzyl [3-fluoro-4-(4-hydroxymethyl-pyrazol-1-yl)-phenyl]-carbamate](/img/structure/B13936370.png)

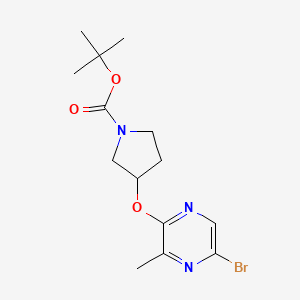
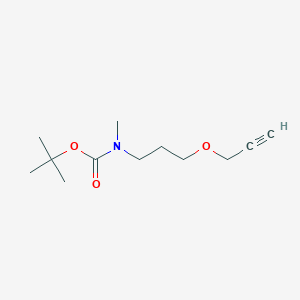
![2-[5-Chloro-6-fluoro-4-(methoxymethoxy)naphthalen-2-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13936399.png)
